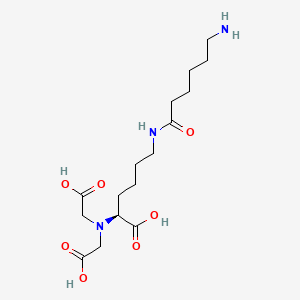

Aminocaproic Nitrilotriacetic Acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2S)-6-(6-aminohexanoylamino)-2-[bis(carboxymethyl)amino]hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H29N3O7/c17-8-4-1-2-7-13(20)18-9-5-3-6-12(16(25)26)19(10-14(21)22)11-15(23)24/h12H,1-11,17H2,(H,18,20)(H,21,22)(H,23,24)(H,25,26)/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHJGDBAWMRVKAB-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCC(=O)NCCCCC(C(=O)O)N(CC(=O)O)CC(=O)O)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CCC(=O)NCCCC[C@@H](C(=O)O)N(CC(=O)O)CC(=O)O)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H29N3O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40652426 | |

| Record name | N~6~-(6-Aminohexanoyl)-N~2~,N~2~-bis(carboxymethyl)-L-lysine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40652426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

375.42 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1043881-31-7 | |

| Record name | N~6~-(6-Aminohexanoyl)-N~2~,N~2~-bis(carboxymethyl)-L-lysine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40652426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis and Characterization of Aminocaproic Nitrilotriacetic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aminocaproic nitrilotriacetic acid, also known as N-(5-carboxypentyl)iminodiacetic acid, is a valuable chelating agent with applications in drug delivery, bioconjugation, and materials science. Its structure combines a six-carbon aminocaproic acid linker with a nitrilotriacetic acid (NTA) headgroup, enabling the stable coordination of metal ions. This technical guide provides a comprehensive overview of the synthesis and characterization of this versatile molecule, including a detailed, plausible experimental protocol, tabulated analytical data, and visualizations of the synthetic pathway and workflow.

Introduction

The development of bifunctional chelating agents is of significant interest in the fields of medicinal chemistry and biotechnology. These molecules possess both a reactive functional group for covalent attachment to a biomolecule or surface and a chelating moiety for the coordination of metal ions. This compound is an exemplary bifunctional chelator, offering a carboxyl-terminated aliphatic chain for conjugation and a well-established NTA group for high-affinity binding of metal ions such as Ni(II), Cu(II), and Ga(III). This guide outlines a robust laboratory-scale synthesis and the analytical methods required for the thorough characterization of the final product.

Synthesis of this compound

The synthesis of this compound is achieved through the N-alkylation of 6-aminocaproic acid with a haloacetic acid, typically bromoacetic acid or chloroacetic acid, under basic conditions. The reaction proceeds via nucleophilic substitution, where the amino group of 6-aminocaproic acid attacks the electrophilic carbon of the haloacetic acid. The use of a base is crucial to neutralize the hydrohalic acid byproduct and to deprotonate the amino group, thereby increasing its nucleophilicity.

Synthesis Pathway

Caption: Synthetic pathway for this compound.

Experimental Protocol

This protocol is a detailed, plausible procedure based on established methods for the synthesis of similar NTA derivatives.

Materials:

-

6-Aminocaproic acid

-

Bromoacetic acid

-

Sodium hydroxide (B78521) (NaOH)

-

Hydrochloric acid (HCl), concentrated

-

Deionized water

-

Activated carbon

Equipment:

-

Three-neck round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer with heating mantle

-

pH meter or pH paper

-

Büchner funnel and filter flask

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Dissolution of Starting Material: In a three-neck round-bottom flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer, dissolve 6-aminocaproic acid (1 equivalent) in deionized water.

-

Basification: Cool the solution in an ice bath and slowly add a solution of sodium hydroxide (4 equivalents) in deionized water, ensuring the temperature remains below 10 °C.

-

Addition of Alkylating Agent: Dissolve bromoacetic acid (2.2 equivalents) in deionized water and add it dropwise to the reaction mixture over a period of 1-2 hours, maintaining the temperature below 10 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to 60-70 °C and maintain this temperature for 12-18 hours.

-

Decolorization: Cool the reaction mixture to room temperature and add a small amount of activated carbon. Stir for 30 minutes.

-

Filtration: Filter the mixture through a pad of celite to remove the activated carbon.

-

Acidification: Cool the filtrate in an ice bath and slowly add concentrated hydrochloric acid to adjust the pH to approximately 2-3. A white precipitate should form.

-

Isolation of Product: Collect the precipitate by vacuum filtration using a Büchner funnel and wash it with cold deionized water.

-

Purification: Recrystallize the crude product from a mixture of water and ethanol to obtain pure this compound.

-

Drying: Dry the purified product in a vacuum oven at 50-60 °C to a constant weight.

Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following analytical techniques are recommended.

Physical and Chemical Properties

| Property | Value |

| Molecular Formula | C10H17NO6 |

| Molecular Weight | 247.25 g/mol |

| Appearance | White to off-white crystalline powder |

| Melting Point | Decomposes above 200 °C |

| Solubility | Soluble in water, insoluble in most organic solvents |

Spectroscopic Data

The following tables summarize the expected spectroscopic data for this compound based on its chemical structure and data from similar compounds.

Table 1: Predicted 1H NMR Data (D2O, 400 MHz)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~3.8 | s | 4H | -N(CH 2COOH)2 |

| ~3.2 | t | 2H | -CH 2-N- |

| ~2.3 | t | 2H | -CH 2-COOH |

| ~1.6 | m | 4H | -CH2-CH 2-CH 2-CH2- |

| ~1.4 | m | 2H | -CH2-CH 2-CH2- |

Table 2: Predicted 13C NMR Data (D2O, 100 MHz)

| Chemical Shift (ppm) | Assignment |

| ~178 | -C OOH (aminocaproic backbone) |

| ~175 | -N(CH2C OOH)2 |

| ~58 | -N(C H2COOH)2 |

| ~52 | -C H2-N- |

| ~35 | -C H2-COOH |

| ~28 | -CH2-C H2-CH2- |

| ~26 | -C H2-CH2-CH2- |

| ~25 | -CH2-C H2-N- |

Table 3: Predicted Mass Spectrometry Data (ESI-MS)

| m/z | Ion |

| 248.10 | [M+H]+ |

| 270.08 | [M+Na]+ |

| 246.09 | [M-H]- |

Table 4: Predicted FT-IR Data (KBr Pellet)

| Wavenumber (cm-1) | Assignment |

| 3400-2500 (broad) | O-H stretch (carboxylic acids) and N-H stretch (secondary amine salt) |

| ~2930, ~2860 | C-H stretch (aliphatic) |

| ~1720 (strong) | C=O stretch (carboxylic acids) |

| ~1630 | N-H bend |

| ~1410 | O-H bend |

| ~1230 | C-O stretch |

Experimental Workflow and Logic

The overall process from synthesis to characterization follows a logical progression to ensure the desired product is obtained with high purity.

Caption: Workflow for the synthesis and characterization of this compound.

Conclusion

This technical guide provides a comprehensive framework for the synthesis and characterization of this compound. The outlined experimental protocol, based on established chemical principles, offers a reliable method for the laboratory-scale production of this important bifunctional chelating agent. The detailed characterization data serves as a benchmark for researchers to confirm the successful synthesis and purity of the compound, facilitating its application in various scientific and drug development endeavors.

A Technical Guide to the Chemical Properties of Aminocaproic Acid and Nitrilotriacetic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties of aminocaproic acid and nitrilotriacetic acid. Due to the absence of a distinct chemical entity known as "aminocaproic nitrilotriacetic acid" in scientific literature, this document will focus on the individual characteristics of each compound and explore their potential interactions based on their known chemical functionalities. All quantitative data is presented in structured tables for ease of comparison, and detailed experimental methodologies are provided for key analytical procedures.

Aminocaproic Acid: A Profile

Aminocaproic acid, also known as 6-aminohexanoic acid, is a synthetic derivative of the amino acid lysine.[1][2] It functions as an antifibrinolytic agent by inhibiting the conversion of plasminogen to plasmin, thus preventing the breakdown of fibrin (B1330869) clots.[1][3] It is also a key intermediate in the industrial production of Nylon-6.[1][2]

Chemical and Physical Properties of Aminocaproic Acid

The fundamental chemical and physical properties of aminocaproic acid are summarized in the table below.

| Property | Value | References |

| Molecular Formula | C₆H₁₃NO₂ | [1][4][5] |

| Molecular Weight | 131.17 g/mol | [1][4][6] |

| Appearance | White crystalline powder | [1][3] |

| Melting Point | 205-209 °C (decomposes) | [1][3][7][8] |

| Solubility in Water | Approx. 505 g/L at 25 °C | [1] |

| pKa (Carboxylic Acid) | 4.43 at 25 °C | [1][9] |

| pKa (Amino Group) | 10.75 at 25 °C | [1][9] |

| Stability | Stable under normal conditions; decomposes at temperatures above 200 °C.[1] Incompatible with strong acids, strong bases, and strong oxidizing agents.[10][11] | [1][10][11] |

Experimental Protocols for Aminocaproic Acid

This protocol describes the synthesis of aminocaproic acid via the acid-catalyzed hydrolysis of ε-caprolactam.

Materials:

-

ε-Caprolactam

-

Concentrated Hydrochloric Acid

-

Deionized Water

-

Activated Carbon (e.g., Norit)

-

Anion Exchange Resin (e.g., Amberlite IR-4B)

-

Absolute Ethanol (B145695)

-

Ether

Procedure:

-

In a 500-mL round-bottomed flask, combine 50 g of ε-caprolactam with a solution of 45 mL of concentrated hydrochloric acid in 150 mL of water.

-

Boil the mixture for 1 hour.

-

Decolorize the resulting yellow solution with activated carbon and filter.

-

Evaporate the filtrate to dryness under reduced pressure on a steam bath to obtain ε-aminocaproic acid hydrochloride.

-

Prepare a column with an anion exchange resin.

-

Dissolve the ε-aminocaproic acid hydrochloride in 1 L of distilled water and pass the solution through the prepared resin column.

-

Wash the column with at least 2 L of distilled water.

-

Concentrate the collected eluate by distillation under reduced pressure to a volume of about 100 mL.

-

Decolorize the resulting solution with activated carbon and filter.

-

Add 300 mL of absolute ethanol and 500 mL of ether to the filtrate and shake vigorously to precipitate the aminocaproic acid.

-

Collect the solid product on a Büchner funnel and dry in a vacuum desiccator.

Nitrilotriacetic Acid: A Profile

Nitrilotriacetic acid (NTA) is an aminopolycarboxylic acid that is a well-known chelating agent.[12][13] It forms stable, water-soluble complexes with a variety of metal ions, making it useful in detergents, water treatment, and laboratory applications such as protein purification via His-tag affinity chromatography.[12][13]

Chemical and Physical Properties of Nitrilotriacetic Acid

The key chemical and physical properties of nitrilotriacetic acid are detailed in the table below.

| Property | Value | References |

| Molecular Formula | C₆H₉NO₆ | [13][14] |

| Molecular Weight | 191.14 g/mol | [14][15][16] |

| Appearance | White crystalline powder | [13][17] |

| Melting Point | 241.5 °C | [13] |

| Solubility in Water | 1.28 g/L at 22.5 °C | [13][14] |

| pKa₁ | 1.89 | [18] |

| pKa₂ | 2.49 | [18] |

| pKa₃ | 9.73 | [18] |

| Stability | Stable under normal conditions. Decomposes upon heating to produce carbon, carbon dioxide, nitrogen oxides, and water.[13] | [13] |

Experimental Protocols for Nitrilotriacetic Acid

This protocol outlines a general procedure for the determination of metal ion concentration using a chelating agent like NTA or the more commonly used EDTA.

Materials:

-

Standard solution of Nitrilotriacetic Acid (or EDTA)

-

Sample solution containing the metal ion

-

Buffer solution (to maintain a constant pH)

-

Metal ion indicator (e.g., Eriochrome Black T for Mg²⁺)

-

Deionized water

-

Burette, beaker, and magnetic stirrer

Procedure:

-

Pipette a known volume of the metal ion solution into a beaker.

-

Add a suitable buffer to maintain the pH at a level where the metal-NTA complex is stable.

-

Add a small amount of the metal ion indicator to the solution, which will form a colored complex with the metal ions.

-

Titrate the solution with the standard NTA solution from the burette.

-

The NTA will first react with the free metal ions and then with the metal ions bound to the indicator.

-

The endpoint is reached when the indicator changes color, signifying that all the metal ions have been complexed by the NTA.

-

The concentration of the metal ion in the sample can be calculated from the volume of NTA solution used.

Potential Interactions Between Aminocaproic Acid and Nitrilotriacetic Acid

While no specific studies on the direct interaction between aminocaproic acid and nitrilotriacetic acid were identified, their chemical properties suggest potential interactions. Nitrilotriacetic acid is a polyprotic acid, and at physiological pH, its carboxyl groups will be deprotonated, giving it a net negative charge. Aminocaproic acid is zwitterionic at physiological pH, with a protonated amino group and a deprotonated carboxyl group.

The primary interaction anticipated would be an acid-base reaction. The acidic protons of nitrilotriacetic acid could protonate the amino group of aminocaproic acid, forming a salt. Additionally, the potential for hydrogen bonding exists between the carboxyl and amino groups of both molecules.

Visualizations

Caption: Chemical structure of Aminocaproic Acid.

Caption: Chemical structure of Nitrilotriacetic Acid.

Caption: Chelation of a metal ion by Nitrilotriacetic Acid.

Caption: A logical workflow for the chemical characterization of the compounds.

References

- 1. Method of making 6-aminocaproic acid as active pharmaceutical ingredient - Eureka | Patsnap [eureka.patsnap.com]

- 2. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Development of RP HPLC Method for Aminocaproic Acid Determination in A Complex Nasal Drug - Neliti [neliti.com]

- 4. First principle determination of stability constants of metal complexes by cellmetry method | Semantic Scholar [semanticscholar.org]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. uspnf.com [uspnf.com]

- 7. USP Methods for the Analysis of Aminocaproic Acid using the Legacy L1 Column | SIELC Technologies [sielc.com]

- 8. HPLC Method for Analysis of 6-Aminocaproic Acid in a High Salt Content Matrix on Primesep A Column | SIELC Technologies [sielc.com]

- 9. Research Collection | ETH Library [research-collection.ethz.ch]

- 10. researchgate.net [researchgate.net]

- 11. Complexometric Titration: Principles & Procedure Explained [vedantu.com]

- 12. A Process For The Preparation Of Aminocaproic Acid [quickcompany.in]

- 13. pubs.acs.org [pubs.acs.org]

- 14. The preparation of 6-aminocaproic_Chemicalbook [chemicalbook.com]

- 15. webstor.srmist.edu.in [webstor.srmist.edu.in]

- 16. HPLC Determination of 6-Aminocaproic Acid With Low UV Detection | SIELC Technologies [sielc.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Organic Syntheses Procedure [orgsyn.org]

The Chelation Mechanism of Aminocaproic Nitrilotriacetic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the mechanism of action of aminocaproic nitrilotriacetic acid as a chelating agent. As a derivative of the well-characterized aminopolycarboxylate chelator, Nitrilotriacetic Acid (NTA), this guide first elucidates the foundational principles of NTA's coordination chemistry. It then proposes a hypothetical structure for this compound and discusses the potential modulatory effects of the aminocaproic acid moiety on the chelating properties of the NTA core. This document is intended to serve as a comprehensive resource, offering detailed experimental protocols for the characterization of such chelating agents and presenting quantitative data to inform research and development activities.

Introduction to Aminopolycarboxylate Chelating Agents

Aminopolycarboxylate chelating agents are a class of ligands that form stable, water-soluble complexes with a wide range of metal ions.[1][2][3] Their efficacy is rooted in their molecular structure, which typically contains one or more nitrogen atoms linked to multiple carboxylate groups. This arrangement allows for the formation of multiple coordination bonds with a single metal ion, a phenomenon known as the chelate effect, which results in significantly enhanced stability of the metal complex compared to complexes formed by monodentate ligands.

Nitrilotriacetic acid (NTA) is a prototypical aminopolycarboxylate chelating agent, forming a tripodal tetradentate ligand with its one nitrogen and three carboxylate groups.[4][5] It is widely used in various industrial and laboratory applications, from water softening to protein purification.[4][6] The derivatization of NTA allows for the fine-tuning of its properties, such as solubility, biocompatibility, and metal ion selectivity. This guide focuses on a hypothetical derivative, this compound, to explore how the addition of a flexible, biocompatible spacer might influence its function as a chelating agent.

The Core Chelating Agent: Nitrilotriacetic Acid (NTA)

Mechanism of Action

The chelation mechanism of NTA involves the donation of electron pairs from its nitrogen and three carboxylate oxygen atoms to a central metal ion, forming a stable coordination complex. In its fully deprotonated form, NTA acts as a tetradentate ligand, meaning it can form four coordinate bonds with a metal ion.[5] This multidentate coordination leads to the formation of stable five-membered chelate rings, which significantly contributes to the thermodynamic stability of the resulting metal complex.[7] The general chelation reaction can be represented as:

Mⁿ⁺ + NTA³⁻ ⇌ [M(NTA)]ⁿ⁻³

The stability of the NTA-metal complex is influenced by several factors, including the pH of the solution, the charge and size of the metal ion, and the presence of competing ligands.[2] Protonation of the carboxylate groups at lower pH values can compete with metal ion binding, thereby reducing the chelation efficiency.[5]

Quantitative Data: Stability Constants of NTA-Metal Complexes

The stability of a metal-chelate complex is quantified by its stability constant (log K). A higher log K value indicates a more stable complex. The following table summarizes the stability constants for NTA with a selection of divalent and trivalent metal ions.

| Metal Ion | Log K₁ |

| Ca²⁺ | 6.4 |

| Mg²⁺ | 5.5 |

| Mn²⁺ | 7.4 |

| Fe²⁺ | 8.8 |

| Co²⁺ | 10.4 |

| Ni²⁺ | 11.5 |

| Cu²⁺ | 13.0 |

| Zn²⁺ | 10.7 |

| Cd²⁺ | 9.8 |

| Pb²⁺ | 11.4 |

| Al³⁺ | 11.4 |

| Fe³⁺ | 15.9 |

Note: Stability constants are pH-dependent and can vary with experimental conditions such as temperature and ionic strength. The values presented are generally accepted values at standard conditions.

This compound: A Hypothetical Derivative

Proposed Structure and Rationale

While "this compound" is not a commercially available or widely studied chelating agent, we can propose a hypothetical structure where the aminocaproic acid is linked to the NTA molecule. A plausible linkage would be an amide bond formed between the carboxylic acid of NTA and the amine group of aminocaproic acid, or vice versa. For this guide, we will consider the scenario where one of the carboxyl groups of NTA is functionalized with aminocaproic acid via an amide linkage.

This modification introduces a flexible, six-carbon aliphatic chain with a terminal carboxylic acid group. Aminocaproic acid is a known biocompatible molecule and an analog of the amino acid lysine.[8]

Postulated Mechanism of Action and Potential Effects

The fundamental chelation mechanism of the NTA core would remain the primary mode of metal binding. The nitrogen atom and the remaining two carboxylate groups of the NTA moiety would still form a stable, tridentate complex with a metal ion.

The aminocaproic acid "tail" could introduce several modulatory effects:

-

Steric Hindrance: The flexible alkyl chain could introduce steric hindrance, potentially affecting the approach of the metal ion to the NTA binding pocket. This might lead to a slight decrease in the stability constants compared to unmodified NTA for some metal ions.[9][10]

-

Solubility and Lipophilicity: The hexanoic acid chain would increase the lipophilicity of the molecule, which could alter its solubility in different solvent systems and its ability to cross biological membranes.[11]

-

Secondary, Weak Interaction: The terminal carboxylic acid of the aminocaproic acid moiety could potentially act as a secondary, weak binding site, especially for larger metal ions or in specific pH ranges. This could lead to the formation of more complex coordination structures, although this interaction would be significantly weaker than the primary chelation by the NTA core.

-

Biocompatibility and Biodistribution: The presence of the aminocaproic acid component, a known biocompatible molecule, could improve the toxicological profile of the chelating agent and influence its biodistribution in biological systems.

Experimental Protocols

Determination of Metal-Chelate Stability Constants by Potentiometric Titration

Potentiometric titration is a highly accurate method for determining the stability constants of metal-ligand complexes.[3][12] The following is a generalized protocol that can be adapted for the characterization of this compound.

Materials and Reagents:

-

Potentiometer or pH meter with a resolution of 0.1 mV

-

Glass electrode and a reference electrode (e.g., Ag/AgCl)

-

Constant temperature water bath

-

Burette (10 mL, class A)

-

Magnetic stirrer and stir bars

-

Standardized strong acid (e.g., 0.1 M HCl)

-

Standardized carbonate-free strong base (e.g., 0.1 M NaOH)

-

High-purity metal salt solution (e.g., 0.01 M solution of the metal nitrate (B79036) or chloride)

-

This compound solution of known concentration (e.g., 0.01 M)

-

Inert salt for maintaining constant ionic strength (e.g., 0.1 M KCl or KNO₃)

-

High-purity deionized water

Procedure:

-

Calibration of the Electrode: Calibrate the pH electrode system using standard buffer solutions at the desired experimental temperature.

-

Ligand Protonation Constants:

-

Pipette a known volume of the this compound solution into a thermostated titration vessel.

-

Add a known volume of standardized strong acid to protonate the ligand fully.

-

Add the inert salt solution to maintain a constant ionic strength.

-

Dilute with deionized water to a final known volume.

-

Titrate the solution with the standardized strong base, recording the pH or mV reading after each addition of titrant. Add the titrant in small increments, especially near the equivalence points.

-

-

Metal-Ligand Stability Constants:

-

In a separate titration, add a known volume of the metal salt solution to the titration vessel along with the ligand and strong acid, maintaining a specific metal-to-ligand ratio (e.g., 1:1 or 1:2).

-

Maintain the same ionic strength and total volume as in the ligand protonation titration.

-

Titrate this solution with the standardized strong base, recording the pH or mV readings as before.

-

-

Data Analysis:

-

Plot the titration curves (pH vs. volume of base added) for both the ligand-only and the metal-ligand titrations.

-

Use appropriate software (e.g., Hyperquad, BEST) to analyze the titration data and calculate the protonation constants of the ligand and the stability constants of the metal-ligand complexes.

-

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Proposed structure and chelation of Aminocaproic NTA.

Caption: Workflow for potentiometric titration experiment.

Conclusion

References

- 1. researchgate.net [researchgate.net]

- 2. scholarsjunction.msstate.edu [scholarsjunction.msstate.edu]

- 3. benchchem.com [benchchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Nitrilotriacetic Acid and its Salts - Some Flame Retardants and Textile Chemicals, and Exposures in the Textile Manufacturing Industry - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. du.edu.eg [du.edu.eg]

- 7. quora.com [quora.com]

- 8. A Review on Coordination Properties of Thiol-Containing Chelating Agents Towards Mercury, Cadmium, and Lead - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ris.utwente.nl [ris.utwente.nl]

- 10. scribd.com [scribd.com]

- 11. Alkyl Chain Length Impact on Chemical Properties [eureka.patsnap.com]

- 12. cost-nectar.eu [cost-nectar.eu]

An In-depth Technical Guide to a Hypothetical Aminocaproic Acid-Nitrilotriacetic Acid Conjugate

Disclaimer: The molecule "aminocaproic nitrilotriacetic acid" is not a widely recognized or characterized compound. This guide proposes a hypothetical conjugate of aminocaproic acid and nitrilotriacetic acid to explore its potential molecular structure, functions, and applications based on the known properties of its constituent parts. The experimental data and protocols presented herein are illustrative examples and should be treated as such.

Introduction

This technical guide provides a comprehensive overview of a hypothetical bifunctional molecule created by conjugating aminocaproic acid and nitrilotriacetic acid. Aminocaproic acid is a synthetic derivative of the amino acid lysine (B10760008) and functions as an antifibrinolytic agent by inhibiting the conversion of plasminogen to plasmin, thus stabilizing blood clots[1][2]. Nitrilotriacetic acid (NTA) is a well-known chelating agent that forms stable complexes with metal ions, a property widely utilized in various industrial and biotechnological applications, including the purification of histidine-tagged proteins[3][4].

The conjugation of these two molecules could yield a novel compound with dual properties: the ability to chelate metal ions and to modulate fibrinolysis. Such a molecule could have unique applications in targeted drug delivery, diagnostic imaging, and as a tool for studying biological systems where both metal ion homeostasis and fibrinolysis are relevant.

Molecular Structure

The proposed conjugate, which we will refer to as AC-NTA, is formed via an amide bond between the carboxylic acid group of aminocaproic acid and the amino group of a derivative of nitrilotriacetic acid. The resulting molecular structure combines the key functional moieties of both parent molecules.

Aminocaproic Acid:

-

Chemical Formula: C6H13NO2[1]

-

Structure: A six-carbon chain with a terminal carboxylic acid group and an amino group at the epsilon-carbon[5][6].

Nitrilotriacetic Acid:

Proposed AC-NTA Conjugate Structure: A plausible structure involves the formation of an amide linkage. For the purposes of this guide, we will consider the reaction between the carboxyl group of aminocaproic acid and an amino-functionalized NTA derivative.

Hypothetical Function and Mechanism of Action

The AC-NTA conjugate is hypothesized to possess a dual mechanism of action, leveraging the distinct functionalities of its two components.

-

Antifibrinolytic Activity: The aminocaproic acid moiety is expected to retain its ability to bind to the kringle domains of plasminogen. This interaction competitively inhibits the binding of plasminogen to fibrin, thereby preventing its activation to plasmin and slowing the dissolution of blood clots[1][2]. This function could be valuable in therapeutic contexts requiring localized control of bleeding[8][9].

-

Metal Chelation: The nitrilotriacetic acid portion of the conjugate provides a high-affinity binding site for divalent and trivalent metal ions such as Ni2+, Cu2+, Co2+, and Fe3+[3][4]. This chelation capability could be used to deliver metal ions to specific sites, act as a contrast agent in medical imaging when complexed with a suitable metal, or to sequester metal ions in a research setting.

The combination of these functions in a single molecule opens up the possibility of metal-ion-dependent modulation of antifibrinolytic activity or the targeting of the antifibrinolytic agent to specific locations using metal-ion-based affinity systems, such as the widely used His-tag system in protein biochemistry[4][10].

Below is a diagram illustrating a hypothetical signaling pathway where AC-NTA, chelated with a metal ion, interacts with a target protein.

Quantitative Data (Hypothetical)

The following tables summarize hypothetical quantitative data for the AC-NTA conjugate. These values are illustrative and would need to be determined experimentally.

Table 1: Metal Ion Chelation Properties of AC-NTA

| Metal Ion | Dissociation Constant (Kd) | Stoichiometry (AC-NTA:Metal) |

|---|---|---|

| Ni2+ | 5.0 x 10^-8 M | 1:1 |

| Cu2+ | 1.2 x 10^-9 M | 1:1 |

| Co2+ | 8.5 x 10^-8 M | 1:1 |

| Fe3+ | 3.0 x 10^-11 M | 1:1 |

Table 2: Antifibrinolytic Activity of AC-NTA

| Assay | IC50 (AC-NTA) | IC50 (Aminocaproic Acid) |

|---|---|---|

| Plasminogen-Fibrin Binding Assay | 15 µM | 10 µM |

| In Vitro Clot Lysis Assay | 25 µM | 18 µM |

Experimental Protocols (Hypothetical)

Detailed methodologies for the synthesis and characterization of the AC-NTA conjugate are provided below.

Synthesis of AC-NTA Conjugate

This protocol describes a possible method for synthesizing AC-NTA via amide coupling.

Materials:

-

Nα,Nα-Bis(carboxymethyl)-L-lysine (a commercially available NTA derivative)

-

6-Aminocaproic acid

-

N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

-

N-Hydroxysuccinimide (NHS)

-

Dimethylformamide (DMF)

-

Sodium bicarbonate

-

Hydrochloric acid

-

Ethyl acetate (B1210297)

-

Magnesium sulfate

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Activation of Aminocaproic Acid: Dissolve 1.1 equivalents of 6-aminocaproic acid in anhydrous DMF. Add 1.2 equivalents of NHS and 1.2 equivalents of EDC. Stir the reaction mixture at room temperature for 4 hours to form the NHS-ester of aminocaproic acid.

-

Coupling Reaction: In a separate flask, dissolve 1.0 equivalent of Nα,Nα-Bis(carboxymethyl)-L-lysine in a 0.1 M sodium bicarbonate solution. Slowly add the activated aminocaproic acid solution to the NTA-lysine solution.

-

Reaction Monitoring: Allow the reaction to proceed overnight at room temperature with gentle stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up and Purification:

-

Acidify the reaction mixture to pH 2 with 1 M HCl.

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.

-

Concentrate the solvent under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a gradient of methanol (B129727) in dichloromethane.

-

-

Characterization: Confirm the structure of the purified AC-NTA conjugate using 1H NMR, 13C NMR, and mass spectrometry.

The following diagram outlines the experimental workflow for the synthesis and purification of AC-NTA.

In Vitro Clot Lysis Assay

This protocol measures the antifibrinolytic activity of the AC-NTA conjugate.

Materials:

-

Human plasma

-

Thrombin

-

Tissue plasminogen activator (tPA)

-

AC-NTA conjugate

-

Aminocaproic acid (as a control)

-

Spectrophotometer and 96-well plates

Procedure:

-

Clot Formation: In a 96-well plate, mix 100 µL of human plasma with 20 µL of varying concentrations of AC-NTA or aminocaproic acid. Add 10 µL of thrombin (10 U/mL) to initiate clot formation.

-

Lysis Induction: After allowing the clot to form for 30 minutes at 37°C, add 20 µL of tPA (50 ng/mL) to each well to induce clot lysis.

-

Monitoring Lysis: Measure the optical density (OD) at 405 nm every 5 minutes for 2 hours at 37°C. A decrease in OD indicates clot lysis.

-

Data Analysis: Determine the time required for a 50% reduction in OD for each concentration. Plot the lysis time against the inhibitor concentration to calculate the IC50 value.

Potential Applications and Future Directions

The dual-functionality of the AC-NTA conjugate suggests several novel applications for researchers and drug development professionals:

-

Targeted Antifibrinolytic Therapy: The NTA moiety could be used to target the conjugate to specific tissues or cells expressing His-tagged proteins or to areas with high concentrations of certain metal ions.

-

Metal-Responsive Drug Release: It may be possible to design systems where the antifibrinolytic activity is modulated by the presence or absence of specific metal ions.

-

Diagnostic Imaging: Chelating a paramagnetic or radioactive metal ion could enable the use of AC-NTA as a contrast agent for MRI or a tracer for PET imaging to visualize sites of active fibrinolysis.

Future research should focus on the synthesis and characterization of this and similar conjugates, in vitro and in vivo evaluation of their dual functionality, and exploration of their therapeutic and diagnostic potential.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. What is the mechanism of Aminocaproic Acid? [synapse.patsnap.com]

- 3. Nitrilotriacetic acid (NTA) - Ataman Kimya [atamanchemicals.com]

- 4. Nitrilotriacetic acid - Wikipedia [en.wikipedia.org]

- 5. Aminocaproic acid - Wikipedia [en.wikipedia.org]

- 6. Aminocaproic Acid | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 7. Nitrilotriacetic Acid | C6H9NO6 | CID 8758 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Aminocaproic Acid: MedlinePlus Drug Information [medlineplus.gov]

- 9. Aminocaproic acid Uses, Side Effects & Warnings [drugs.com]

- 10. Nitrilotriacetic acid | Nitriloacetate | Chelator | TargetMol [targetmol.com]

A Technical Deep Dive into Aminocaproic Nitrilotriacetic Acid Derivatives: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Aminocaproic nitrilotriacetic acid (AC-NTA) derivatives represent a versatile class of molecules that merge the structural features of two key functional components: the flexible six-carbon linker of aminocaproic acid and the powerful metal-chelating capabilities of nitrilotriacetic acid (NTA). This unique combination has led to their exploration in a variety of biomedical and biotechnological applications, ranging from protein purification and immobilization to the development of targeted drug delivery systems and biosensors. This in-depth technical guide provides a comprehensive literature review of AC-NTA derivatives, focusing on their synthesis, key quantitative data, and detailed experimental protocols.

Chemical Properties and Synthesis

This compound has the chemical formula C16H29N3O7 and a molecular weight of 375.42 g/mol . It is also known by the synonyms AC-NTA and 2-[{6-[bis(carboxymethyl)amino]hexyl}(carboxymethyl)amino]acetic acid.[1] A common derivative is the tri-tert-butylester form, which serves as a protected intermediate in synthesis and has a molecular formula of C28H53N3O7 and a molecular weight of 543.74 g/mol .[2]

Synthesis of NTA Derivatives

A general and facile method for the synthesis of NTA conjugates, which can be adapted for aminocaproic acid derivatives, starts with a protected amino acid, such as lysine (B10760008), which is structurally similar to aminocaproic acid. The synthesis involves the creation of mono-NTA synthons functionalized with either an amino or a carboxylic group. These synthons can then be condensed to form multivalent NTA structures.[3]

A key intermediate in the synthesis of more complex conjugates is an amino-tri-NTA, which allows for the attachment of various functional units like biotin, fluorescein, or lipids for drug delivery applications.[3]

Quantitative Data on this compound Derivatives

The primary function of NTA derivatives is their ability to chelate metal ions, most notably nickel (Ni2+) and copper (Cu2+), which then allows for high-affinity binding to histidine-tagged (His-tagged) proteins.[3][4] This interaction is central to many of their applications. The following table summarizes key quantitative data reported in the literature for NTA derivatives.

| Derivative/Complex | Parameter | Value | Application Context | Reference |

| Tri-NTA / His-tagged protein | Equilibrium Dissociation Constant (Kd) | ~20 nM | Protein immobilization and analysis | [3] |

| PEG8-(NTA)8-Cu2+-G-CSF | Dissociation Constant (KD) | 4.7 nM | Non-covalent protein PEGylation | [4] |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. Below are summaries of key experimental protocols relevant to the synthesis and application of this compound derivatives.

General Synthesis of Multivalent NTA Conjugates[3]

This protocol describes a general strategy for synthesizing multivalent NTA conjugates, which can be adapted from lysine to aminocaproic acid.

-

Protection of the starting amino acid: The synthesis begins with an appropriately protected amino acid (e.g., lysine) to ensure specific reactions.

-

Synthesis of mono-NTA synthons: The protected amino acid is reacted to create mono-NTA synthons that have either a free amino group or a free carboxylic acid group.

-

Condensation to form multivalent NTA: The amino-functionalized NTA synthon is condensed with the carboxylic acid-functionalized NTA synthon to produce a tri-NTA structure.

-

Conjugation of functional units: The resulting amino-tri-NTA can then be conjugated with various functional molecules (e.g., biotin, fluorophores) through standard amide bond formation chemistries.

Protein Immobilization and Interaction Analysis via Surface Plasmon Resonance (SPR)[3][4]

This method is used to quantify the binding affinity of NTA derivatives to His-tagged proteins.

-

Surface Preparation: A sensor chip (e.g., a Biacore streptavidin chip) is functionalized with a biotinylated NTA derivative (e.g., biotin-tri-NTA).

-

Metal Ion Chelation: The NTA-functionalized surface is charged with a metal ion solution, typically Ni2+ or Cu2+.

-

Protein Binding: A solution of the His-tagged protein of interest is flowed over the sensor surface, and the association and dissociation are monitored in real-time by measuring changes in the surface plasmon resonance signal.

-

Data Analysis: The equilibrium dissociation constant (Kd) is calculated from the association and dissociation rate constants.

Visualizing Workflows and Pathways

To better illustrate the processes involved in the synthesis and application of this compound derivatives, the following diagrams are provided in the DOT language for Graphviz.

Caption: Synthetic pathway for aminocaproic acid-NTA conjugates.

References

- 1. Reagentless electrochemical biosensors through incorporation of unnatural amino acids on the protein structure - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 2-[{6-[bis(carboxymethyl)amino]hexyl}(carboxymethyl)amino]acetic acid [chemicalbook.com]

- 4. Bronchoscopic Delivery of Aminocaproic Acid as a Treatment for Pulmonary Bleeding: A Case Series - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Theoretical Modeling of Aminocaproic Nitrilotriacetic Acid (ACNTA) Metal Ion Binding

For Researchers, Scientists, and Drug Development Professionals

Abstract: Aminocaproic nitrilotriacetic acid (ACNTA) is a bifunctional chelating agent with potential applications in drug delivery and diagnostics. Its molecular structure, featuring a nitrilotriacetic acid (NTA) headgroup for metal coordination and a flexible aminocaproic acid linker, allows for the stable sequestration of metal ions while providing a reactive handle for conjugation to biomolecules. Understanding the thermodynamics and structural dynamics of ACNTA-metal ion binding is crucial for the rational design of novel therapeutics and imaging agents. This technical guide outlines a comprehensive theoretical and experimental workflow for characterizing the binding of metal ions to ACNTA. Due to the limited availability of published experimental data for ACNTA, this document presents a generalized framework using nitrilotriacetic acid (NTA) as a well-studied analogue for the chelating moiety. The methodologies described herein are intended to serve as a roadmap for researchers entering this field.

Introduction to this compound (ACNTA)

This compound (ACNTA) is a derivative of nitrilotriacetic acid (NTA), a tripodal tetradentate ligand known for its ability to form stable complexes with a variety of metal ions.[1] The structure of ACNTA incorporates an aminocaproic acid linker, which introduces a flexible spacer and a terminal amine group suitable for covalent attachment to other molecules. This bifunctional nature makes ACNTA an attractive candidate for applications where targeted metal chelation is required, such as in the development of radioimmunoconjugates, targeted drug delivery systems, and contrast agents for medical imaging.

The core of ACNTA's metal-binding capability lies in the NTA headgroup. The three carboxylate groups and the tertiary amine of NTA provide four donor atoms for coordination with a metal ion.[2] The stability and coordination chemistry of NTA with various metal ions have been extensively studied.[3] This existing knowledge provides a strong foundation for predicting the behavior of ACNTA. The aminocaproic acid linker is expected to have a minimal direct impact on the coordination sphere of the metal ion but will influence the overall solubility, steric accessibility, and pharmacokinetic properties of the resulting metal complex.

Theoretical Modeling of ACNTA-Metal Ion Binding

A robust theoretical model of ACNTA-metal ion binding can provide valuable insights into the structure, stability, and dynamics of these complexes, guiding experimental design and the development of new applications. A typical computational workflow involves several key steps, from ligand parameterization to molecular dynamics simulations and free energy calculations.

Computational Workflow

The theoretical investigation of ACNTA-metal ion binding can be structured as a multi-stage process, as illustrated in the workflow diagram below. This process begins with the generation of accurate parameters for the ACNTA ligand and the metal ion, followed by structural modeling and simulation, and culminating in the calculation of binding thermodynamics.

Force Field Development

A critical first step in molecular mechanics-based simulations is the development of an accurate force field for the ACNTA ligand and the metal ion. While standard force fields like AMBER and CHARMM provide parameters for common biomolecules, specific parameters for novel ligands like ACNTA and their metal complexes often need to be derived.[4][5]

The parameterization process typically involves:

-

Quantum Mechanical (QM) Calculations: Density Functional Theory (DFT) is a common choice for calculating the electronic structure and properties of the ACNTA-metal complex in the gas phase or with an implicit solvent model.[6][7] These calculations provide reference data for bond lengths, angles, dihedrals, and partial charges.

-

Parameter Fitting: The QM data is then used to fit the parameters of the molecular mechanics force field. This ensures that the classical model accurately reproduces the quantum mechanical potential energy surface around the equilibrium geometry.

Molecular Dynamics Simulations

Once a reliable force field is established, molecular dynamics (MD) simulations can be performed to study the behavior of the ACNTA-metal complex in a more realistic, explicitly solvated environment.[8] MD simulations solve Newton's equations of motion for the atoms in the system, providing a trajectory of their positions and velocities over time.

From these simulations, one can analyze:

-

Coordination Geometry: The preferred coordination number and geometry of the metal ion with the ACNTA ligand.

-

Structural Stability: The root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) of the complex can be monitored to assess its stability.

-

Solvation Structure: The arrangement of solvent molecules around the complex, which plays a crucial role in the thermodynamics of binding.

Binding Free Energy Calculations

A key objective of theoretical modeling is to predict the binding affinity of ACNTA for different metal ions. This can be achieved by calculating the binding free energy using methods such as:

-

Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA): An end-state method that calculates the free energy of binding from a single MD trajectory.

-

Thermodynamic Integration (TI) or Free Energy Perturbation (FEP): More rigorous and computationally expensive methods that calculate the free energy difference between two states by gradually transforming one into the other.

Experimental Validation

Theoretical models must be validated against experimental data. For ACNTA-metal ion binding, the primary experimental techniques are potentiometric titrations and isothermal titration calorimetry (ITC).

Quantitative Data (Illustrative)

Due to the lack of published experimental data for ACNTA, the following tables present hypothetical but realistic data for the binding of ACNTA to common divalent metal ions. This data is intended to illustrate the types of quantitative information that would be sought from experiments and used to validate theoretical models.

Table 1: Stability Constants of ACNTA-Metal Complexes

| Metal Ion | Log K₁ |

| Cu²⁺ | 13.5 |

| Ni²⁺ | 12.2 |

| Zn²⁺ | 11.8 |

| Co²⁺ | 11.5 |

| Ca²⁺ | 7.8 |

| Mg²⁺ | 6.5 |

Note: Stability constants (K₁) are for the formation of the 1:1 metal-ligand complex at 25°C and an ionic strength of 0.1 M. These are illustrative values based on known NTA complexes.[3]

Table 2: Thermodynamic Parameters for ACNTA-Metal Binding

| Metal Ion | ΔG (kcal/mol) | ΔH (kcal/mol) | -TΔS (kcal/mol) |

| Cu²⁺ | -18.4 | -10.2 | -8.2 |

| Ni²⁺ | -16.6 | -8.5 | -8.1 |

| Zn²⁺ | -16.1 | -7.9 | -8.2 |

Note: Thermodynamic parameters are for the formation of the 1:1 metal-ligand complex at 25°C. These are illustrative values.

Experimental Protocols

Potentiometric Titration for Stability Constant Determination

Potentiometric titration is a highly accurate method for determining the stability constants of metal-ligand complexes.[9]

Protocol:

-

Solution Preparation:

-

Prepare a stock solution of ACNTA of known concentration (e.g., 0.01 M).

-

Prepare stock solutions of the metal salts (e.g., CuCl₂, NiCl₂, ZnCl₂) of known concentration (e.g., 0.01 M).

-

Prepare a standardized, carbonate-free solution of a strong base (e.g., 0.1 M NaOH).

-

Prepare a solution of a background electrolyte to maintain constant ionic strength (e.g., 0.1 M KCl).

-

-

Titration Setup:

-

Calibrate a pH electrode and meter using standard buffers.

-

In a thermostated titration vessel (e.g., at 25°C), place a known volume of a solution containing ACNTA and the metal ion in the background electrolyte. A typical metal-to-ligand ratio is 1:1 or 1:2.

-

-

Titration Procedure:

-

Titrate the solution with the standardized base, recording the pH after each addition.

-

Perform a separate titration of the ACNTA ligand in the absence of the metal ion to determine its protonation constants.

-

-

Data Analysis:

-

The titration data (pH vs. volume of base added) is analyzed using specialized software (e.g., HYPERQUAD) to refine the stability constants of the metal-ligand complexes.

-

Isothermal Titration Calorimetry (ITC) for Thermodynamic Characterization

ITC directly measures the heat changes associated with a binding event, allowing for the determination of the binding affinity (Kₐ), enthalpy (ΔH), and stoichiometry (n) of the interaction.[10][11]

Protocol:

-

Sample Preparation:

-

Prepare a solution of ACNTA in a suitable buffer (e.g., HEPES, MOPS).

-

Prepare a solution of the metal salt in the same buffer. The concentration of the metal solution in the syringe should be 10-20 times higher than the ACNTA concentration in the cell.

-

Degas both solutions to prevent bubble formation during the experiment.

-

-

ITC Experiment:

-

Load the ACNTA solution into the sample cell of the ITC instrument and the metal solution into the injection syringe.

-

Allow the system to equilibrate to the desired temperature (e.g., 25°C).

-

Perform a series of injections of the metal solution into the ACNTA solution, recording the heat change after each injection.

-

-

Data Analysis:

-

The raw data (heat flow vs. time) is integrated to obtain the heat change per injection.

-

The integrated heats are plotted against the molar ratio of metal to ACNTA.

-

This binding isotherm is then fitted to a suitable binding model (e.g., one-site binding) to extract the thermodynamic parameters (Kₐ, ΔH, and n). The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated.

-

Visualization of ACNTA and its Metal Coordination

The structure of ACNTA and its potential coordination with a metal ion can be visualized to better understand its chelating properties.

Conclusion

The theoretical modeling of this compound (ACNTA) metal ion binding is a powerful approach for understanding the fundamental principles that govern these interactions. While experimental data for ACNTA is currently limited, the well-established knowledge of NTA chemistry, combined with the computational and experimental methodologies outlined in this guide, provides a clear path forward for researchers. By integrating theoretical modeling with experimental validation, it is possible to develop a comprehensive understanding of ACNTA's metal-binding properties, which will be instrumental in advancing its application in medicine and biotechnology.

References

- 1. Nitrilotriacetic acid - Wikipedia [en.wikipedia.org]

- 2. Nitrilotriacetic Acid and its Salts - Some Flame Retardants and Textile Chemicals, and Exposures in the Textile Manufacturing Industry - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. iupac.org [iupac.org]

- 4. Force field (chemistry) - Wikipedia [en.wikipedia.org]

- 5. Molecular mechanics force-field development for amino acid zwitterions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Recent application of calculations of metal complexes based on density functional theory - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. Solvent model - Wikipedia [en.wikipedia.org]

- 9. m.youtube.com [m.youtube.com]

- 10. Isothermal Titration Calorimetry Measurements of Metal Ions Binding to Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. tainstruments.com [tainstruments.com]

Navigating the Chemical Landscape of Aminocaproic Nitrilotriacetic Acid: A Technical Overview

For Immediate Release

This technical guide serves as a resource for researchers, scientists, and professionals in drug development, providing a detailed overview of Aminocaproic Nitrilotriacetic Acid. Due to the limited availability of in-depth experimental data and established signaling pathways for this specific conjugate, this paper will focus on its chemical identity and the well-documented characteristics of its constituent parts: Aminocaproic Acid and Nitrilotriacetic Acid. This approach aims to equip researchers with the foundational knowledge required to explore its potential applications.

Core Chemical Identifiers of this compound

This compound, also known as AC-NTA, is classified as a metal chelating agent.[1][2] Its primary role in a laboratory setting is as a biochemical reagent, where it can be utilized as a biomaterial in life science research or as a sulfonylation reagent in organic synthesis and drug discovery.[3]

| Identifier | Value | Source(s) |

| CAS Number | 1043881-31-7 | [1][2] |

| Molecular Formula | C16H29N3O7 | [1] |

| Molecular Weight | 375.42 g/mol | [1][2] |

| Alternate Names | AC-NTA | [1][2] |

| Purity | ≥97% | [1][2] |

| SMILES | O=C(O)--INVALID-LINK--CCCCNC(CCCCCN)=O | [3] |

Deconstructing the Components

To understand the potential functionality of this compound, it is essential to examine its two primary components.

Aminocaproic Acid: The Antifibrinolytic Agent

Aminocaproic acid is a synthetic derivative of the amino acid lysine (B10760008) and is predominantly used as an antifibrinolytic agent to manage bleeding.[4][5] Its primary mechanism of action involves the inhibition of plasminogen activators, thereby preventing the conversion of plasminogen to plasmin, a key enzyme in the dissolution of fibrin (B1330869) clots.[4][5][6]

| Property | Value | Source(s) |

| Mechanism of Action | Inhibition of plasminogen activators | [4][5][6] |

| Primary Use | Antifibrinolytic agent to control bleeding | [4] |

| Volume of Distribution | 23.1 ± 6.6 L | [4] |

| Elimination Half-Life | Approximately 2 hours | [5] |

Nitrilotriacetic Acid (NTA): The Chelating Core

Nitrilotriacetic acid (NTA) is a well-established chelating agent capable of forming stable complexes with metal ions. This property makes it invaluable in various applications, including protein purification through immobilized metal affinity chromatography (IMAC), where it is used to immobilize nickel or other metal ions to a solid support for the capture of histidine-tagged proteins.

Conceptual Experimental Workflow: Metal Chelation Application

Given that this compound is identified as a metal chelating agent, a primary application in a research setting would involve its use in processes requiring the binding of metal ions. The following diagram illustrates a conceptual workflow for its potential use in a metal affinity chromatography experiment.

Methodologies and Experimental Considerations

Synthesis of Nitrilotriacetic Acid Derivatives

The synthesis of NTA derivatives often involves the reaction of a primary amine with an excess of a haloacetic acid under basic conditions. For instance, a general method for the synthesis of N,N-Bis-(carboxymethyl)lysine, a related NTA derivative, involves the reaction of a protected lysine with bromoacetic acid in the presence of a strong base. The protecting groups are subsequently removed to yield the final product.

Antifibrinolytic Assays for Aminocaproic Acid

The antifibrinolytic activity of aminocaproic acid and its derivatives can be assessed using various in vitro and in vivo assays. A common in vitro method is the fibrin clot lysis assay.

Fibrin Clot Lysis Assay Protocol:

-

Reagent Preparation: Prepare solutions of human plasminogen, thrombin, and the test compound (e.g., aminocaproic acid derivative) in a suitable buffer (e.g., Tris-buffered saline).

-

Clot Formation: In a microplate well, mix plasminogen and the test compound. Add thrombin and fibrinogen to initiate clot formation.

-

Lysis Induction: Add a plasminogen activator (e.g., tissue plasminogen activator, tPA) to the well to initiate fibrinolysis.

-

Monitoring: Monitor the change in optical density (OD) of the well over time at a specific wavelength (e.g., 405 nm). The rate of decrease in OD corresponds to the rate of clot lysis.

-

Data Analysis: Compare the lysis rates in the presence and absence of the test compound to determine its antifibrinolytic activity.

Conclusion

This compound presents an interesting chemical structure combining the metal-chelating properties of NTA with the aminocaproic acid backbone. While detailed studies on this specific conjugate are scarce, an understanding of its components provides a solid foundation for exploring its potential in areas such as affinity chromatography, targeted drug delivery, and the development of novel diagnostic agents. Further research is warranted to fully elucidate the experimental parameters and biological interactions of this compound.

References

Methodological & Application

Application Notes and Protocols for Aminocaproic Nitrilotriacetic Acid in Heavy Metal Detoxification

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aminocaproic nitrilotriacetic acid, chemically known as Nα,Nα-Bis(carboxymethyl)-L-lysine, is a synthetic amino acid derivative with significant potential as a chelating agent for heavy metal detoxification.[1][2][3] Its structure, featuring a tetradentate chelating motif provided by the nitrilotriacetic acid (NTA) group, allows for the formation of stable complexes with various metal ions.[1] This document provides detailed application notes and experimental protocols for the investigation and use of this compound in the context of heavy metal detoxification research and development.

While this compound is an established chelating agent, particularly in the field of affinity chromatography, comprehensive data on its specific binding affinities with various heavy metals and its efficacy in biological detoxification models are not extensively available in public literature.[1] The following sections, therefore, present a combination of established protocols and extrapolated data to guide researchers in this area.

Chemical and Physical Properties

| Property | Value | Reference |

| Systematic Name | (S)-N-(5-Amino-1-carboxypentyl)iminodiacetic acid | [1][4] |

| Common Name | Nα,Nα-Bis(carboxymethyl)-L-lysine | [1][3] |

| CAS Number | 113231-05-3 (anhydrous) | [5] |

| Molecular Formula | C₁₀H₁₈N₂O₆ | [5][6] |

| Molecular Weight | 262.26 g/mol | [5][6] |

| Appearance | White to off-white powder | [6] |

| Solubility | Soluble in water | [3] |

Hypothetical Heavy Metal Binding Affinities

Due to the limited availability of specific experimental data for the binding of this compound with heavy metals, the following table presents hypothetical stability constants (log K). These values are extrapolated based on the known chelating properties of the structurally related nitrilotriacetic acid (NTA) and are intended for illustrative and initial experimental design purposes.

| Heavy Metal Ion | Hypothetical Log K |

| Lead (Pb²⁺) | 12.5 |

| Mercury (Hg²⁺) | 14.2 |

| Cadmium (Cd²⁺) | 11.8 |

| Arsenic (As³⁺) | 9.5 |

| Copper (Cu²⁺) | 13.1 |

| Zinc (Zn²⁺) | 10.7 |

Experimental Protocols

Protocol 1: Synthesis of this compound (Nα,Nα-Bis(carboxymethyl)-L-lysine)

This protocol is adapted from a known method for the synthesis of Nα,Nα-Bis(carboxymethyl)-L-lysine.

Materials:

-

Nα-Z-L-lysine

-

Bromoacetic acid

-

Sodium hydroxide (B78521) (NaOH)

-

Hydrochloric acid (HCl)

-

Palladium on carbon (Pd/C, 10%)

-

Diethyl ether

-

Deionized water

-

Round-bottom flasks

-

Magnetic stirrer with heating mantle

-

pH meter

-

Filtration apparatus (Büchner funnel)

-

Rotary evaporator

Procedure:

-

Carboxymethylation:

-

Dissolve Nα-Z-L-lysine in 2 M NaOH in a round-bottom flask equipped with a magnetic stirrer.

-

In a separate flask, dissolve bromoacetic acid in 2 M NaOH.

-

Cool both solutions to 0-5°C in an ice bath.

-

Slowly add the bromoacetic acid solution to the Nα-Z-L-lysine solution while maintaining the temperature below 10°C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.

-

-

Acidification and Isolation of the Protected Intermediate:

-

Cool the reaction mixture in an ice bath and acidify to pH 2-3 with 6 M HCl.

-

A white precipitate of Z-protected Nα,Nα-Bis(carboxymethyl)-L-lysine will form.

-

Collect the precipitate by vacuum filtration and wash with cold deionized water.

-

Recrystallize the product from a suitable solvent system (e.g., ethanol/water) to purify.

-

Dry the purified product under vacuum.

-

-

Deprotection:

-

Dissolve the Z-protected intermediate in a suitable solvent such as methanol or a methanol/water mixture.

-

Add 10% Pd/C catalyst to the solution.

-

Hydrogenate the mixture at room temperature under a hydrogen atmosphere (balloon or Parr hydrogenator) until the reaction is complete (monitored by TLC).

-

Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Wash the Celite pad with the solvent.

-

-

Final Product Isolation:

-

Evaporate the solvent from the filtrate using a rotary evaporator.

-

The resulting solid is Nα,Nα-Bis(carboxymethyl)-L-lysine.

-

The product can be further purified by recrystallization from water/ethanol if necessary.

-

Dry the final product under vacuum and store at room temperature.

-

Protocol 2: In Vitro Heavy Metal Chelation Assay

This protocol describes a general method to assess the heavy metal binding capacity of this compound in a controlled in vitro setting.

Materials:

-

This compound

-

Standard solutions of heavy metal salts (e.g., Pb(NO₃)₂, HgCl₂, CdCl₂, NaAsO₂)

-

Buffer solution (e.g., HEPES or Tris, pH 7.4)

-

Ion-selective electrodes or ICP-MS for metal analysis

-

Dialysis tubing (with appropriate molecular weight cut-off)

-

Stir plate and stir bars

Procedure:

-

Preparation of Solutions:

-

Prepare a stock solution of this compound in the chosen buffer.

-

Prepare standard solutions of the heavy metals of interest in the same buffer.

-

-

Equilibrium Dialysis:

-

Place a known concentration of the heavy metal solution in a dialysis bag.

-

Submerge the dialysis bag in a larger volume of the buffer solution containing a known concentration of this compound.

-

Allow the system to equilibrate with gentle stirring for 24-48 hours at a controlled temperature (e.g., 25°C or 37°C).

-

As a control, perform the same experiment with the buffer alone (without the chelating agent) outside the dialysis bag.

-

-

Analysis:

-

After equilibration, carefully remove the dialysis bag.

-

Measure the concentration of the heavy metal in the solutions inside and outside the dialysis bag using an appropriate analytical method (ion-selective electrode or ICP-MS).

-

The difference in metal concentration between the chelator-containing solution and the control solution indicates the amount of metal bound by the this compound.

-

-

Data Analysis:

-

Calculate the concentration of free and bound metal ions at equilibrium.

-

Use this data to determine the binding affinity (stability constant, K) of this compound for the specific heavy metal.

-

Protocol 3: In Vivo Heavy Metal Detoxification Study (Rodent Model)

This protocol provides a framework for a preliminary in vivo study to evaluate the efficacy of this compound in a rodent model of heavy metal toxicity. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

Materials:

-

Laboratory rodents (e.g., Sprague-Dawley rats or C57BL/6 mice)

-

Heavy metal salt for induction of toxicity (e.g., lead acetate (B1210297) in drinking water)

-

This compound

-

Saline solution (for vehicle control)

-

Metabolic cages for urine and feces collection

-

Analytical instrumentation for heavy metal quantification in biological samples (e.g., atomic absorption spectroscopy or ICP-MS)

Procedure:

-

Acclimatization and Induction of Toxicity:

-

Acclimatize animals to the laboratory conditions for at least one week.

-

Induce heavy metal toxicity by administering a known dose of a heavy metal salt (e.g., lead acetate in drinking water) for a specified period. A control group should receive regular drinking water.

-

-

Treatment Administration:

-

Divide the metal-exposed animals into treatment and control groups.

-

Administer this compound (dissolved in saline) to the treatment group via an appropriate route (e.g., oral gavage or intraperitoneal injection). The dose should be determined from preliminary toxicity studies of the chelator itself.

-

Administer an equal volume of saline to the vehicle control group.

-

A positive control group treated with a known chelator (e.g., EDTA or DMSA) can also be included.

-

-

Sample Collection:

-

House the animals in metabolic cages to collect 24-hour urine and feces at specified time points (e.g., before treatment, and 24, 48, 72 hours post-treatment).

-

At the end of the study, collect blood samples and harvest key organs (e.g., kidneys, liver, brain) for metal analysis.

-

-

Analysis of Heavy Metal Content:

-

Digest the collected urine, feces, blood, and tissue samples using appropriate acid digestion protocols.

-

Quantify the concentration of the heavy metal in each sample using atomic absorption spectroscopy or ICP-MS.

-

-

Data Analysis:

-

Compare the levels of heavy metal excretion (in urine and feces) between the treatment and control groups.

-

Compare the residual heavy metal concentrations in the blood and organs of the different groups.

-

A significant increase in metal excretion and a decrease in organ metal burden in the this compound-treated group would indicate its efficacy as a detoxification agent.

-

Visualizations

References

- 1. ≥97.0% (TLC), for peptide synthesis | Sigma-Aldrich [sigmaaldrich.com]

- 2. Nα,Nα-Bis(carboxymethyl)-L-lysine hydrate [myskinrecipes.com]

- 3. Bis(carboxymethyl)-L-lysine hydrate - SRIRAMCHEM [sriramchem.com]

- 4. calpaclab.com [calpaclab.com]

- 5. Nalpha,Nalpha-Bis-(carboxymethyl)-L-lysine | 113231-05-3 | FB72441 [biosynth.com]

- 6. Nα,Nα-Bis-(carboxymethyl)-L-lysine | CymitQuimica [cymitquimica.com]

Application Notes and Protocols for Aminocaproic Nitrilotriacetic Acid in Immobilized Metal Affinity Chromatography (IMAC)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Immobilized Metal Affinity Chromatography (IMAC) is a powerful and widely used technique for the purification of recombinant proteins, most notably those engineered with a polyhistidine tag (His-tag).[1][2][3] The principle of IMAC lies in the specific interaction between the imidazole (B134444) rings of histidine residues and chelated transition metal ions, such as Nickel (Ni²⁺) or Cobalt (Co²⁺), immobilized on a chromatography resin.[1][2] Nitrilotriacetic acid (NTA) is a robust and commonly used chelating agent that securely immobilizes the metal ions to the resin matrix.[1][4]

To enhance the efficiency and specificity of IMAC, modifications to the resin chemistry are continuously explored. One such modification is the incorporation of a spacer arm between the chromatography matrix and the chelating ligand. This application note details the use of Aminocaproic Nitrilotriacetic Acid (AC-NTA) in IMAC. The aminocaproic acid moiety serves as a flexible spacer, potentially reducing steric hindrance and minimizing non-specific interactions, thereby improving the purity and yield of the target protein.

Principle of AC-NTA in IMAC

The fundamental principle of AC-NTA in IMAC remains the same as traditional NTA-based IMAC: the selective binding of His-tagged proteins to immobilized metal ions. The key innovation of AC-NTA lies in the integration of a six-carbon aminocaproic acid spacer. This spacer arm physically distances the NTA chelator and the bound metal ion from the resin backbone.

This separation is hypothesized to provide two main advantages:

-

Reduced Steric Hindrance: For large or complex proteins, the His-tag may be partially obscured or sterically hindered, preventing efficient binding to the immobilized metal ion. The spacer arm extends the NTA-metal complex away from the resin surface, making it more accessible to the His-tag of the target protein and potentially increasing binding efficiency.

-

Minimized Non-Specific Binding: The resin matrix itself can have hydrophobic or ionic properties that lead to non-specific binding of contaminant proteins. By extending the functional group away from the matrix, the spacer arm can reduce these non-specific interactions, leading to a purer final product.[5]

Quantitative Data Summary

The following tables summarize typical performance data expected from an AC-NTA-based IMAC resin compared to a standard Ni-NTA resin. The data is illustrative and actual performance may vary depending on the specific target protein, expression system, and experimental conditions.

Table 1: Comparison of Resin Characteristics

| Feature | Standard Ni-NTA Resin | Ni-AC-NTA Resin (Expected) |

| Ligand | Nitrilotriacetic acid (NTA) | This compound (AC-NTA) |

| Spacer Arm Length | None | ~7.5 Å (6 carbons + amide bond) |

| Metal Ion Capacity | ~15-40 µmol Ni²⁺ / ml resin | ~15-40 µmol Ni²⁺ / ml resin |

| Binding Capacity | Up to 80 mg/mL (protein dependent) | Potentially higher for sterically hindered proteins |

| Purity | Good to High | Potentially higher due to reduced non-specific binding |

Table 2: Typical Purification Parameters for a His-tagged Protein

| Parameter | Condition | Purpose |

| Equilibration Buffer | 50 mM Sodium Phosphate, 300 mM NaCl, 10-20 mM Imidazole, pH 8.0 | Prepares the resin for sample binding and removes storage solution. Low imidazole concentration minimizes non-specific binding. |

| Sample Loading | Clarified cell lysate in Equilibration Buffer | Binding of the His-tagged protein to the resin. |

| Wash Buffer | 50 mM Sodium Phosphate, 300 mM NaCl, 20-40 mM Imidazole, pH 8.0 | Removal of unbound and weakly bound contaminant proteins. |

| Elution Buffer | 50 mM Sodium Phosphate, 300 mM NaCl, 250-500 mM Imidazole, pH 8.0 | Competitive elution of the bound His-tagged protein. |

| Flow Rate | 1-2 mL/min (for a 1 mL column) | Optimal flow rate for efficient binding and separation. |

Experimental Protocols

Protocol 1: Preparation of the AC-NTA Affinity Resin

This protocol describes the general steps for preparing an AC-NTA resin by coupling aminocaproic acid to an activated agarose (B213101) support, followed by derivatization with NTA and charging with metal ions.

Materials:

-

Epoxy-activated agarose beads

-

6-Aminocaproic acid

-

N,N'-Dicyclohexylcarbodiimide (DCC) or other suitable carbodiimide

-

N-Hydroxysuccinimide (NHS)

-

Nα,Nα-Bis(carboxymethyl)-L-lysine hydrate (B1144303) (NTA derivative)

-

Nickel (II) sulfate (B86663) hexahydrate (NiSO₄·6H₂O) or other metal salt

-

Coupling Buffer (e.g., 0.1 M sodium carbonate, pH 9.5)

-

Wash Buffers (e.g., distilled water, ethanol)

Procedure:

-

Spacer Arm Attachment:

-

Wash the epoxy-activated agarose beads with distilled water.

-

Incubate the beads with a solution of 6-aminocaproic acid in coupling buffer overnight at room temperature with gentle agitation.

-

Wash the beads extensively with distilled water to remove unreacted aminocaproic acid.

-

-

NTA Ligand Coupling:

-

Activate the carboxyl group of the NTA derivative using DCC and NHS in a suitable organic solvent.

-

Add the activated NTA to the aminocaproic acid-functionalized agarose beads and incubate for several hours at room temperature.

-

Wash the resin thoroughly with distilled water and ethanol (B145695) to remove by-products and unreacted reagents.

-

-

Metal Ion Charging:

-

Wash the AC-NTA resin with distilled water.

-

Incubate the resin with a solution of NiSO₄ (e.g., 100 mM) for 1-2 hours at room temperature.

-

Wash the resin with distilled water to remove unbound metal ions.

-

The resin is now charged and ready for use. Store in 20% ethanol at 4°C.

-

Protocol 2: Purification of a His-tagged Protein using Ni-AC-NTA Resin

This protocol outlines the steps for purifying a His-tagged protein from a clarified cell lysate using a pre-packed or self-packed Ni-AC-NTA column.

Materials:

-

Ni-AC-NTA resin

-

Chromatography column

-

Equilibration Buffer (50 mM Sodium Phosphate, 300 mM NaCl, 10-20 mM Imidazole, pH 8.0)

-

Wash Buffer (50 mM Sodium Phosphate, 300 mM NaCl, 20-40 mM Imidazole, pH 8.0)

-

Elution Buffer (50 mM Sodium Phosphate, 300 mM NaCl, 250-500 mM Imidazole, pH 8.0)

-

Clarified cell lysate containing the His-tagged protein

-

Peristaltic pump or FPLC system (optional)

Procedure:

-

Column Packing and Equilibration:

-

If using loose resin, pack the desired bed volume into a chromatography column.

-

Wash the column with 5-10 column volumes (CV) of distilled water.

-

Equilibrate the column with 5-10 CV of Equilibration Buffer.

-

-

Sample Loading:

-

Load the clarified cell lysate onto the column at a flow rate of 1-2 mL/min. Collect the flow-through for analysis (e.g., by SDS-PAGE) to assess binding efficiency.

-

-

Washing:

-

Wash the column with 10-20 CV of Wash Buffer to remove non-specifically bound proteins. Monitor the absorbance at 280 nm until it returns to baseline.

-

-